フルアクリピリム

概要

説明

Fluacrypyrim is a synthetic compound with various applications in the field of medicine and agriculture .

Synthesis Analysis

Fluacrypyrim and its analogs were synthesized in Dr. Yang’s lab . The synthesis process of Fluacrypyrim is crucial for its function .Molecular Structure Analysis

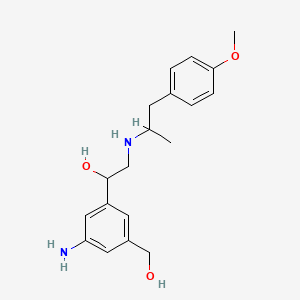

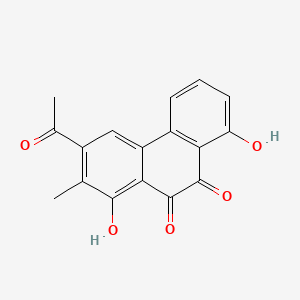

The molecular formula of Fluacrypyrim is C20H21F3N2O5 . The structure of Fluacrypyrim is crucial for its function .Chemical Reactions Analysis

Fluacrypyrim has been shown to inhibit the growth of leukemia cells by a predominant G1 arrest with a significant decrease of the protein and mRNA levels of cyclin D1 . It also inhibits prostaglandin F2α (PGF 2α)-, oxytocin-, acetylcholine-, and high K±induced uterine contractions in rats in vitro .Physical And Chemical Properties Analysis

Fluacrypyrim has a molecular weight of 426.4 g/mol . Its IUPAC name is methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate .科学的研究の応用

造血幹細胞保護

フルアクリピリム (FAPM) は、STAT3 の有効な阻害剤として特定されており、造血器疾患において抗炎症および抗腫瘍効果を示します。 フルアクリピリムは、マウスにおける全身照射 (TBI) によって誘発された骨髄 (BM) の放射線障害の軽減とコロニー形成能力の向上を示しており、造血性急性放射線症候群 (H-ARS) の治療への応用が期待されています .

子宮弛緩と疼痛管理

別の研究では、フルアクリピリムは、タンパク質チロシンホスファターゼ (PTP) 活性の増加を示し、チロシンキナーゼの脱リン酸化につながることが明らかになりました。 この生化学的効果から、FAPM は、鎮痛 (痛みを和らげる) 作用を有する新規の子宮弛緩剤として役立つ可能性があります .

作用機序

Target of Action

Fluacrypyrim primarily targets the Mitochondrial Complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .

Mode of Action

Fluacrypyrim acts as an inhibitor of the Mitochondrial Complex III at the Qo site . By inhibiting this complex, Fluacrypyrim disrupts the normal flow of electrons within the electron transport chain. This disruption prevents the formation of ATP, thereby inhibiting the energy production of the cell .

Biochemical Pathways

Fluacrypyrim has been found to affect the p53-PUMA pathway . This pathway is involved in the regulation of apoptosis, the process of programmed cell death. Fluacrypyrim downregulates the expressions of p53-PUMA pathway target genes, such as Puma, Bax, and Noxa . This modulation of apoptotic activities suggests that Fluacrypyrim plays a protective role in radiation-induced hematopoietic damage .

Pharmacokinetics

It is known that the compound is effective when administered via peritoneal injection

Result of Action

Fluacrypyrim has been shown to protect hematopoietic stem and progenitor cells against irradiation via apoptosis prevention . It promotes survival after lethal dose irradiation and aids in the recovery of peripheral blood, bone marrow cell counts, hematopoietic stem cell cellularity, bone marrow colony-forming ability, and hematopoietic stem cell reconstituting ability .

Action Environment

Fluacrypyrim has a low water solubility and is volatile . It can persist in aquatic systems, indicating that it may be stable in various environmental conditions . It has a low level of toxicity to mammals, but shows a moderate to high level of toxicity to most aquatic species, earthworms, and birds . . These characteristics suggest that environmental factors can influence the action, efficacy, and stability of Fluacrypyrim.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Fluacrypyrim plays a significant role in biochemical reactions. It has been found to increase protein tyrosine phosphatases (PTPs) activity, resulting in the dephosphorylation of tyrosine kinases . This interaction with enzymes and proteins is crucial for its function as an acaricide and its effects on cellular processes .

Cellular Effects

Fluacrypyrim has notable effects on various types of cells and cellular processes. It has been found to inhibit STAT3 protein activation in the G1 phase of the cell cycle, thereby inducing cell cycle arrest and preventing the growth of leukemia cells . Furthermore, Fluacrypyrim has been observed to reduce IR-induced apoptosis in hematopoietic stem and progenitor cells (HSPCs) both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of Fluacrypyrim involves its interaction with biomolecules and its impact on gene expression. Specifically, Fluacrypyrim has been found to downregulate the expressions of p53-PUMA pathway target genes, such as Puma, Bax, and Noxa . This modulation of apoptotic activities in HSCs is a key aspect of Fluacrypyrim’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, Fluacrypyrim has shown promising recovery of peripheral blood, bone marrow (BM) cell counts, hematopoietic stem cell (HSC) cellularity, BM colony-forming ability, and HSC reconstituting ability upon treatment after sublethal dose irradiation . Little is known about its persistence in soil, but it can be persistent in aquatic systems .

Dosage Effects in Animal Models

In animal models, the peritoneal injection of Fluacrypyrim could effectively promote mice survival after lethal dose irradiation

Metabolic Pathways

Its role as an inhibitor of STAT3 suggests that it may interact with enzymes or cofactors involved in the JAK-STAT signaling pathway .

Transport and Distribution

Given its low water solubility and volatility , it may interact with specific transporters or binding proteins.

Subcellular Localization

Given its role as an inhibitor of STAT3, it may be localized to the cytoplasm where it can interact with STAT3 proteins .

特性

IUPAC Name |

methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWAGQASUDSFBG-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058027 | |

| Record name | Fluacrypyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229977-93-9 | |

| Record name | Fluacrypyrim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229977-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluacrypyrim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229977939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluacrypyrim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-(methoxymethylene)-2-[[[2-(1-methylethoxy)-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-, methyl ester, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUACRYPYRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ1L9VJTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)

![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)

![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)

![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)

![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)

![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)